3,4,5,6,6-Pentamethylhept-3-en-2-one
CAS No.: 86115-11-9
Cat. No.: VC3914441
Molecular Formula: C12H22O
Molecular Weight: 182.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 86115-11-9 |
|---|---|
| Molecular Formula | C12H22O |
| Molecular Weight | 182.3 g/mol |
| IUPAC Name | 3,4,5,6,6-pentamethylhept-3-en-2-one |
| Standard InChI | InChI=1S/C12H22O/c1-8(9(2)11(4)13)10(3)12(5,6)7/h10H,1-7H3 |
| Standard InChI Key | IXIYWQIFBRZMNR-UHFFFAOYSA-N |
| SMILES | CC(C(=C(C)C(=O)C)C)C(C)(C)C |
| Canonical SMILES | CC(C(=C(C)C(=O)C)C)C(C)(C)C |
Introduction
Structural Characteristics and Molecular Identity
Molecular Formula and Stereochemistry
3,4,5,6,6-Pentamethylhept-3-en-2-one has the molecular formula C₁₂H₂₂O (molecular weight: 182.30 g/mol) and features a transposed double bond at the C3 position flanked by five methyl groups . The compound exists as a mixture of stereoisomers due to chiral centers at C4 and C5, with four enantiomers and two diastereomers theoretically possible . Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | (E)-3,4,5,6,6-Pentamethylhept-3-en-2-one |
| SMILES | CC(C(=C(C)C(=O)C)C)C(C)(C)C |
| InChIKey | IXIYWQIFBRZMNR-UHFFFAOYSA-N |
| LogP (Predicted) | 3.67–4.04 |
The planar structure facilitates conjugation between the carbonyl and alkene groups, influencing its spectroscopic and reactive behavior .
Synthesis and Industrial Production
Condensation and Alkylation Pathways
The primary synthesis route involves aldol condensation of pinacolone (3,3-dimethyl-2-butanone) with isoamylene derivatives under basic conditions. For example, potassium tert-butoxide promotes deprotonation, enabling nucleophilic attack on carbonyl carbons to form the extended carbon skeleton . Industrial batches typically yield a reaction mass containing:
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47–75% 3,5,6,6-Tetramethyl-4-methyleneheptan-2-one (CAS 81786-75-6)
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6–15% (E)-3,4,5,6,6-Pentamethylhept-3-en-2-one (CAS 81786-74-5)
Purification and Isomer Separation
Chromatographic methods, such as reverse-phase HPLC using Newcrom R1 columns (acetonitrile/water mobile phase), resolve stereoisomers with baseline separation . Preparative distillation at 130–135°C (80 mmHg) further isolates high-purity (>95%) fractions .
Physicochemical Properties
Thermal and Solubility Data
| Property | Value |
|---|---|
| Boiling Point | 193.8–246.2°C (Predicted) |
| Density | 0.838–0.839 g/cm³ |
| Vapor Pressure | 0.15–0.35 Pa (25°C) |
| Solubility | Lipophilic (logP 3.67–4.04) |
The compound’s low water solubility and high volatility make it suitable for aerosol-based fragrance applications .
Spectroscopic Profiles
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IR: Strong absorption at 1705 cm⁻¹ (C=O stretch) and 1640 cm⁻¹ (C=C stretch) .
-
NMR: Distinct signals at δ 2.58 ppm (C3 vinyl proton) and δ 1.32 ppm (methyl groups) .
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Mass Spec: Predicted collision cross-section (CCS) of 146.8 Ų for [M+H]+ adducts .
Applications in Fragrance and Consumer Products
Olfactory Characteristics
3,4,5,6,6-Pentamethylhept-3-en-2-one contributes a woody, ambery note to perfumes and is marketed under the tradename Koavone . Its stability under UV light and low irritation threshold (NESIL: 4400 μg/cm²) make it ideal for:
Regulatory Compliance
The compound meets IFRA Standards for safe use in cosmetics, with a maximum permitted concentration of 0.5% in finished products . Environmental risk assessments (PEC/PNEC <1) confirm negligible ecological impact .
| Endpoint | Result |
|---|---|
| Genotoxicity | Negative (Ames test, in vitro) |
| Skin Sensitization | NESIL = 4400 μg/cm² |
| Reproductive Toxicity | NOAEL = 41 mg/kg/day |
| Phototoxicity | Not expected |
A 90-day OECD 422 study in rats established no adverse effects below 75 mg/kg/day, with MOE >100 at current use levels .
Environmental Fate
Biodegradation studies classify the compound as readily biodegradable, with a half-life <30 days in aqueous systems. Bioaccumulation potential is low (BCF <100) .
Analytical Methods and Quality Control
Chromatographic Techniques
| Parameter | HPLC Condition |
|---|---|
| Column | Newcrom R1 (150 × 4.6 mm) |
| Mobile Phase | Acetonitrile/H₂O (70:30) |
| Flow Rate | 1.2 mL/min |
| Detection | UV 254 nm |
Method validation confirms a retention time of 8.2 min and LOD of 0.1 μg/mL .
Mass Spectrometry
High-resolution MS/MS fragments at m/z 183.17435 ([M+H]+) and 181.15979 ([M-H]−) provide structural confirmation. CCS values align with computational predictions (Δ <2%) .
Recent Research and Future Directions
Recent studies focus on stereoselective synthesis to optimize isomer ratios for enhanced olfactory properties . Additionally, computational models predict novel derivatives with improved photostability for sunscreen formulations .
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